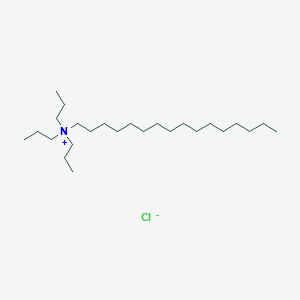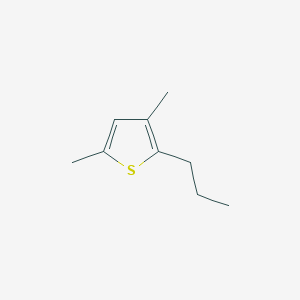![molecular formula C13H12N4O2 B14315850 N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea CAS No. 106344-89-2](/img/structure/B14315850.png)
N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea is a compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, detection, and mitigation in various products, including pharmaceuticals and food items .
Preparation Methods
The synthesis of N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea typically involves the reaction of N-phenyl-N-[(pyridin-3-yl)methyl]urea with nitrosating agents. Common synthetic routes include:
Nitrosation Reaction: This involves the reaction of N-phenyl-N-[(pyridin-3-yl)methyl]urea with nitrous acid or other nitrosating agents under acidic conditions.
Industrial Production: Industrial methods may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure consistent quality and yield.
Chemical Reactions Analysis
N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a model compound to study nitrosation reactions and the stability of nitrosamines.
Biology: The compound is studied for its potential biological effects, including its carcinogenic properties.
Industry: It is used in the development of analytical methods for detecting nitrosamines in various products.
Mechanism of Action
The mechanism by which N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea exerts its effects involves the formation of reactive intermediates that can interact with DNA and other cellular components. The nitroso group can form diazonium ions, which are highly reactive and can lead to mutations and other cellular damage . Molecular targets include DNA, proteins, and other cellular macromolecules .
Comparison with Similar Compounds
N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea can be compared with other nitrosamines, such as N-Nitrosodimethylamine and N-Nitrosodiethylamine. These compounds share similar nitrosation mechanisms but differ in their specific structures and reactivity . The uniqueness of N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea lies in its specific molecular structure, which includes a pyridin-3-yl group, making it a valuable compound for studying the effects of different substituents on nitrosamine reactivity .
Similar compounds include:
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomorpholine .
Properties
CAS No. |
106344-89-2 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
1-nitroso-3-phenyl-1-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H12N4O2/c18-13(15-12-6-2-1-3-7-12)17(16-19)10-11-5-4-8-14-9-11/h1-9H,10H2,(H,15,18) |
InChI Key |
UJIUVDKYCSGEGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N(CC2=CN=CC=C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)








![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)

